molecular formula C11H19N3O4 B14398415 L-Isoleucine, N-(1-nitroso-L-prolyl)- CAS No. 88476-97-5

L-Isoleucine, N-(1-nitroso-L-prolyl)-

Cat. No.: B14398415
CAS No.: 88476-97-5
M. Wt: 257.29 g/mol
InChI Key: OMOQFPVNEDZALY-CIUDSAMLSA-N
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Description

L-Isoleucine, N-(1-nitroso-L-prolyl)- is a synthetic dipeptide analog designed for advanced research applications. This compound features a nitroso group incorporated into the proline residue, a structural motif of significant scientific interest. While specific biological data on this exact molecule is limited, its structure suggests potential as a valuable tool for probing nitroso compound biology and peptide metabolism. Researchers may utilize this compound in studies focused on the formation, stability, and biochemical interactions of N-nitroso peptides, which are areas of importance in analytical chemistry and toxicology. The presence of the isoleucine moiety, a branched-chain amino acid, further indicates potential applicability in research related to amino acid transport and modified peptide effects on cellular signaling. Given the known properties of N-nitroso compounds, appropriate safety protocols must be observed. L-Isoleucine, N-(1-nitroso-L-prolyl)- is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

88476-97-5

Molecular Formula

C11H19N3O4

Molecular Weight

257.29 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S)-1-nitrosopyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C11H19N3O4/c1-3-7(2)9(11(16)17)12-10(15)8-5-4-6-14(8)13-18/h7-9H,3-6H2,1-2H3,(H,12,15)(H,16,17)/t7-,8-,9-/m0/s1

InChI Key

OMOQFPVNEDZALY-CIUDSAMLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1N=O

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1N=O

Origin of Product

United States

Preparation Methods

Nitrosation of L-Proline Precursors

The introduction of the nitroso group to L-proline serves as the critical first step. Nitrosation reactions typically employ sodium nitrite (NaNO₂) in acidic media, as demonstrated in analogous piperazine nitrosation protocols. For L-proline derivatives:

  • Reaction Conditions :
    • L-Proline is dissolved in hydrochloric acid (1–2 M) at 0–5°C to minimize side reactions.
    • Sodium nitrite (1.1 equivalents) is added gradually to avoid local overheating.
    • The mixture is stirred for 4–6 hours under nitrogen to prevent oxidation.
  • Mechanistic Considerations :
    The secondary amine of proline reacts with nitrous acid (HNO₂) to form a diazonium intermediate, which decomposes to release nitrogen gas and yield the nitroso product. Competing pathways, such as the formation of 1,3-dinitroso byproducts, are suppressed by maintaining low temperatures and stoichiometric control.

Peptide Bond Formation with L-Isoleucine

Coupling nitroso-L-proline to L-isoleucine requires activation of the carboxyl group. Common strategies include:

  • Carbodiimide-Mediated Activation :

    • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
    • Procedure :
      • Nitroso-L-proline (1.0 equivalent) and L-isoleucine (1.2 equivalents) are dissolved in anhydrous dimethylformamide (DMF).
      • EDC (1.5 equivalents) and HOBt (1.5 equivalents) are added to activate the carboxyl group.
      • The reaction proceeds at 4°C for 12–16 hours to maximize yield while minimizing nitroso group degradation.
  • Solid-Phase Peptide Synthesis (SPPS) :

    • Resin : Wang resin pre-loaded with Fmoc-L-isoleucine.
    • Deprotection : 20% piperidine in DMF removes the Fmoc group.
    • Coupling : Fmoc-nitroso-L-proline (3 equivalents) is coupled using HBTU and DIEA in DMF.
    • Cleavage : Trifluoroacetic acid (TFA) liberates the peptide from the resin.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (4.6 × 250 mm, 5 μm) resolves the target compound from byproducts. Mobile phases typically combine acetonitrile and water (0.1% TFA) in gradient elution. Retention times for nitroso-peptides are 10–12 minutes under these conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, D₂O) :
    • δ 4.35 (dd, J = 8.5 Hz, α-H of L-isoleucine).
    • δ 3.95 (m, pyrrolidine protons of nitroso-L-proline).
    • δ 1.45 (m, γ-CH₂ of L-isoleucine).
  • ¹³C NMR :
    • 175.2 ppm (amide carbonyl).
    • 155.8 ppm (nitroso group adjacent to proline nitrogen).

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion at m/z 282.1 [M+H]⁺ , consistent with the theoretical mass of C₁₁H₁₉N₃O₄.

Challenges in Synthesis and Stabilization

Nitroso Group Instability

The nitroso moiety is prone to dimerization (forming azoxy compounds) and reduction (yielding hydroxylamines). Stabilization strategies include:

  • Conducting reactions under inert atmospheres.
  • Adding radical scavengers like butylated hydroxytoluene (BHT).
  • Storing the compound at -80°C in amber vials.

Byproduct Formation

Common byproducts include:

  • 1,3-Dinitroso-L-proline : Forms under excess NaNO₂ or elevated temperatures.
  • Oxazolone derivatives : Result from intramolecular cyclization during coupling.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine, N-(1-nitroso-L-prolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

L-Isoleucine, N-(1-nitroso-L-prolyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of L-Isoleucine, N-(1-nitroso-L-prolyl)- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. This can result in the inhibition of enzyme activity or the alteration of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar N-Nitroso Amino Acids

Structural and Functional Comparisons

N-Nitroso amino acids differ in their amino acid backbone and nitroso group placement. Key comparisons include:

Compound Structure Molecular Weight Key Features
L-Isoleucine, N-(1-nitroso-L-prolyl)- L-Isoleucine + nitroso-L-proline ~275–300 g/mol* Branched-chain backbone; proline-derived nitroso group
N-Nitroso-L-proline (NPRO) L-Proline + nitroso group 158.13 g/mol Cyclic secondary amine; endogenous formation in humans
N-Nitroso-L-thioproline (NTPRO) L-Thioproline + nitroso group 190.23 g/mol Sulfur-containing analog; faster nitrosation rate than NPRO
N-Nitroso-L-valine L-Valine + nitroso group 160.16 g/mol Structural isomer of L-isoleucine; similar hydrophobicity

*Estimated based on analogous compounds.

  • Formation Pathways :
    • Nitrosation of secondary amines (e.g., proline) by nitrite under acidic conditions (e.g., stomach pH) is a common pathway for NPRO and related compounds . L-Thioproline nitrosates 20–60 times faster than L-proline due to sulfur’s electron-donating effects .
    • The branched-chain structure of L-isoleucine may influence its nitrosation kinetics compared to cyclic (proline) or sulfur-containing (thioproline) analogs.

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